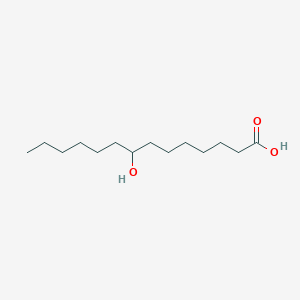
8-Hydroxytetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxytetradecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H28O3 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
Material Science
- Biodegradable Polymers : 8-Hydroxytetradecanoic acid has been investigated for its role in enhancing the properties of biodegradable polymers such as polylactide (PLA). Reactive blending techniques have shown that incorporating this compound can improve mechanical properties, making it suitable for sustainable material applications .
- Nanoparticle Development : The compound has been utilized in creating nanoparticles for drug delivery systems. Its biocompatibility and functional groups allow for effective loading and release of therapeutic agents .
Environmental Applications
- Bioremediation : The unique properties of hydroxy fatty acids make them candidates for bioremediation processes. Their ability to interact with various environmental pollutants can be harnessed to develop methods for cleaning contaminated sites.
Case Study 1: Antimicrobial Formulations
A study demonstrated the effectiveness of this compound in formulations aimed at combating bacterial infections. The compound was incorporated into topical creams, showing a significant reduction in microbial load on treated surfaces.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on cancer cell lines revealed that derivatives of hydroxy fatty acids, including this compound, exhibited varying degrees of antiproliferative activity. The mechanism was linked to cell cycle arrest and modulation of apoptotic pathways.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Biomedical | Antimicrobial formulations | Effective against various pathogens |
| Cancer research | Inhibitory effects on cancer cell proliferation | |
| Material Science | Biodegradable polymers | Enhanced mechanical properties when blended with PLA |
| Nanoparticle drug delivery | Improved biocompatibility and drug loading efficiency | |
| Environmental | Bioremediation | Potential for cleaning contaminated environments |
Propiedades
Número CAS |
27740-65-4 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
8-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clave InChI |
OVASNIDFAGGBHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCCC(CCCCCCC(=O)O)O |
Sinónimos |
8-Hydroxymyristic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















